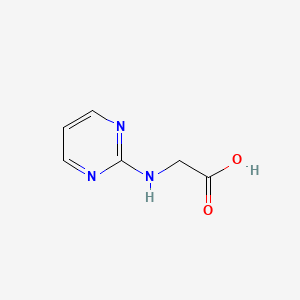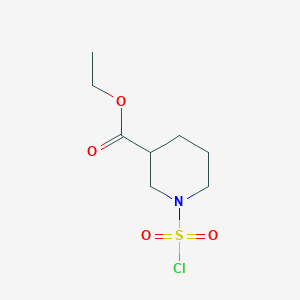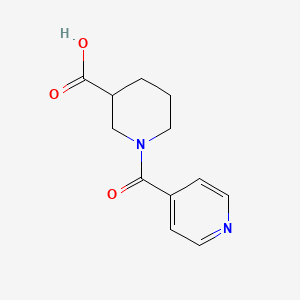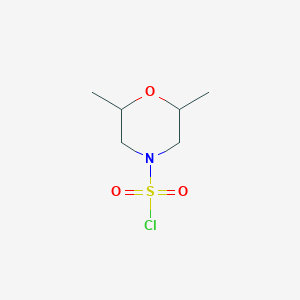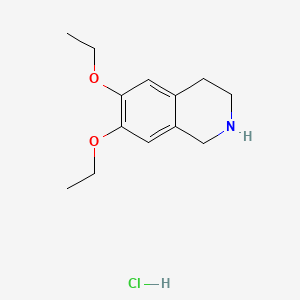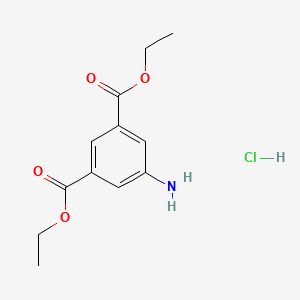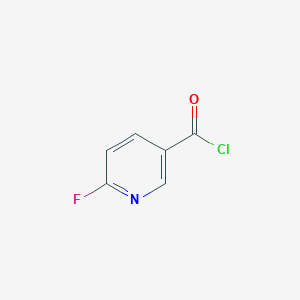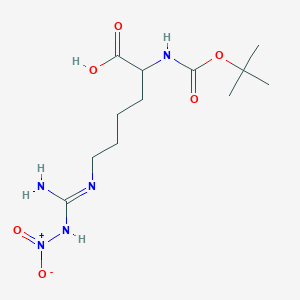
O-(naphthalen-1-ylmethyl)hydroxylamine
Vue d'ensemble
Description
O-(naphthalen-1-ylmethyl)hydroxylamine is a compound that has garnered significant attention in the scientific community due to its potential implications in various fields of research and industry. It belongs to the class of hydroxylamines, which are derivatives of ammonia and find applications in organic synthesis, pharmaceuticals, and industrial processes .
Molecular Structure Analysis
- The compound consists of a naphthalene ring with a hydroxylamine group attached to the 1-position of the naphthalene ring.
Chemical Reactions Analysis
- This compound can participate in various chemical reactions, including:
- O-alkylation and arylation : These reactions involve the substitution of the oxygen atom in the hydroxylamine group with alkyl or aryl groups, leading to diverse derivatives .
- Electrophilic amination : The compound can serve as an electrophilic aminating reagent, facilitating the construction of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles .
Applications De Recherche Scientifique
Anticancer Research
Research has synthesized derivatives of O-(naphthalen-1-ylmethyl)hydroxylamine for anticancer evaluation. For example, derivatives have been evaluated in vitro for anticancer activity against various cell lines, with certain compounds showing activity against breast cancer cell lines (Salahuddin et al., 2014).
Detection of PAHs
Hydroxylamine reduced silver colloid has been utilized as a SERS substrate for the detection of trace-level PAHs, such as naphthalene and phenanthrene. This application demonstrates the role of hydroxylamine derivatives in enhancing sensing signals for environmental monitoring (Haruna et al., 2016).
Antibacterial Activity
Several studies have focused on the antibacterial evaluation of this compound derivatives. For instance, novel thiophen-2(5H)-ones derivatives have shown effective growth inhibition against Gram-positive organisms, indicating their potential as antibacterial agents (Sun et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
O-(naphthalen-1-ylmethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJCAPBAUZWSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566911 | |
| Record name | O-[(Naphthalen-1-yl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54484-68-3 | |
| Record name | O-[(Naphthalen-1-yl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

